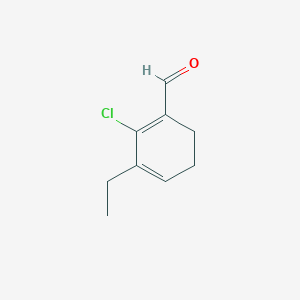
Benzamide, N-2-propenyl-N-2-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-2-propenyl-N-2-propynyl-: is an organic compound with the molecular formula C13H13NO It is a derivative of benzamide, where the amide nitrogen is substituted with both propenyl and propynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-2-propenyl-N-2-propynyl- typically involves the reaction of benzamide with propenyl and propynyl halides in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for Benzamide, N-2-propenyl-N-2-propynyl- are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To ensure efficient mixing and reaction.
Purification: Techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, N-2-propenyl-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The propenyl and propynyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Benzamide, N-2-propenyl-N-2-propynyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-2-propenyl-N-2-propynyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric site of the enzyme.
Modulate receptor function: By acting as an agonist or antagonist at receptor sites.
Pathways involved: The specific pathways depend on the biological target but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
- Benzamide, N-2-propynyl-
- Benzamide, N-2-propenyl-
- N-(4-methoxyphenyl)-N-(2-propynyl)benzamide
Comparison:
- Benzamide, N-2-propenyl-N-2-propynyl- is unique due to the presence of both propenyl and propynyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
- Benzamide, N-2-propynyl- and Benzamide, N-2-propenyl- have only one substituent group, limiting their versatility in chemical reactions and applications.
- N-(4-methoxyphenyl)-N-(2-propynyl)benzamide has a methoxy group, which can influence its electronic properties and reactivity.
This comprehensive overview highlights the significance of Benzamide, N-2-propenyl-N-2-propynyl- in various scientific and industrial contexts
Propriétés
Numéro CAS |
119548-48-0 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-prop-2-enyl-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C13H13NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h1,4-9H,2,10-11H2 |
Clé InChI |
WNQMTOLCVOWVJE-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC#C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


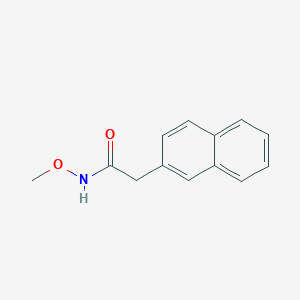
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
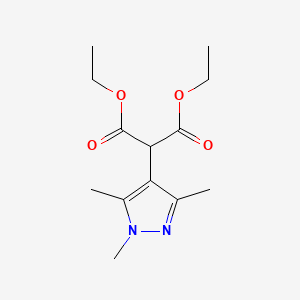
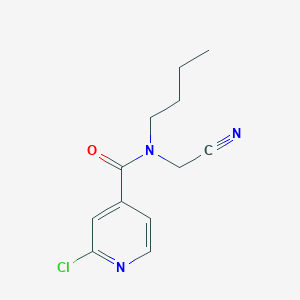
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)

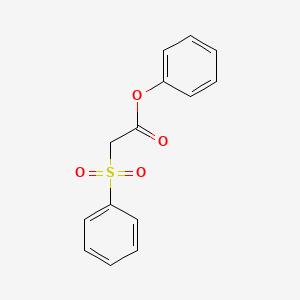
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
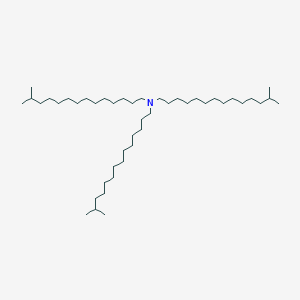
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
